![molecular formula C19H18N2O4S B1681279 替托米拉斯特 CAS No. 145739-56-6](/img/structure/B1681279.png)
替托米拉斯特
概述
描述
特托米拉斯特是一种新型的噻唑磷酸二酯酶-4(PDE-4)抑制剂。 它已被研究用于治疗炎症性肠病 (IBD)、慢性阻塞性肺病 (COPD) 和其他炎症性疾病 。 特托米拉斯特通过抑制促炎细胞因子的产生来发挥作用,使其成为控制慢性炎症性疾病的有希望的候选药物 .
科学研究应用
作用机制
特托米拉斯特通过抑制 PDE-4 发挥作用,PDE-4 是一种负责 cAMP 降解的酶。 通过抑制 PDE-4,特托米拉斯特会提高细胞内 cAMP 水平,导致促炎细胞因子,如肿瘤坏死因子-α (TNF-α) 和白介素-12 (IL-12) 的下调 。 这种机制有助于减少炎症并改善慢性炎症性疾病的症状 .
生化分析
Biochemical Properties
Tetomilast is a phosphodiesterase-4 (PDE4) inhibitor . It interacts with the enzyme cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . The inhibition of PDE4 blocks the oxidative burst in human neutrophils, which is a major mediator of tissue injury in inflammatory diseases .
Cellular Effects
Tetomilast has broad anti-inflammatory activity, inhibiting the airway inflammation associated with chronic obstructive pulmonary disease (COPD), especially by reducing airway neutrophils that are key cells in COPD . It suppresses TNF-α and IL-12 but not IL-10 production from lipopolysaccharide (LPS)-stimulated human monocytes . It also suppresses TNF-α, IFN-γ, and IL-10 from CD4 lymphocytes .
Molecular Mechanism
The molecular mechanism of Tetomilast involves the inhibition of PDE4, leading to the reduction of intracellular cAMP levels . This results in the suppression of proinflammatory functions of leukocytes such as superoxide production and cytokine release .
Temporal Effects in Laboratory Settings
In laboratory settings, Tetomilast has shown to suppress various indices of inflammation in IL10-deficient mice that spontaneously develop chronic gastrointestinal inflammation
Metabolic Pathways
As a PDE4 inhibitor, it plays a role in the cAMP signaling pathway .
Subcellular Localization
As a PDE4 inhibitor, it is likely to be found wherever PDE4 enzymes are located, which includes various cell types and tissues .
准备方法
特托米拉斯特的合成涉及多个步骤,从噻唑环的制备开始,然后引入吡啶羧酸部分。合成路线通常包括以下步骤:
噻唑环的形成: 这涉及在酸性条件下将合适的硫代酰胺与卤代酮反应。
引入吡啶羧酸部分: 这一步涉及噻唑中间体与吡啶衍生物偶联,然后氧化形成羧酸基团.
化学反应分析
特托米拉斯特会发生各种化学反应,包括:
氧化: 特托米拉斯特可以被氧化形成相应的亚砜和砜。
还原: 特托米拉斯特的还原会导致硫醚的形成。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及胺类等亲核试剂用于取代反应。 这些反应形成的主要产物包括亚砜、砜和硫醚 .
相似化合物的比较
特托米拉斯特在 PDE-4 抑制剂中是独一无二的,因为它的化学结构和药理特性是独特的。类似的化合物包括:
阿普米拉斯特: 另一种用于治疗银屑病和银屑病关节炎的 PDE-4 抑制剂.
罗氟米拉斯特: 一种用于管理 COPD 的 PDE-4 抑制剂.
西罗米拉斯特: 一种已被研究用于治疗 COPD 的 PDE-4 抑制剂.
生物活性
Tetomilast (OPC-6535) is a selective phosphodiesterase-4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications in various inflammatory conditions. This article explores the biological activity of tetomilast, including its mechanisms of action, clinical trial findings, and relevant case studies.
Tetomilast functions primarily by inhibiting PDE4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, tetomilast modulates the inflammatory response through several pathways:
- Inhibition of Pro-inflammatory Cytokines : Tetomilast reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated leukocytes .
- Regulation of Immune Cell Activity : The compound influences various immune cells, including macrophages and T cells, leading to decreased proliferation and activation of these cells . Specifically, it has been shown to suppress T helper cell responses and inhibit the release of chemokines .
- Anti-inflammatory Mediators : Research indicates that tetomilast stimulates the expression of anti-inflammatory mediators, contributing to its therapeutic effects in inflammatory diseases .
Phase II Study in Ulcerative Colitis
A significant clinical trial assessed the efficacy of tetomilast in patients with ulcerative colitis. The study involved 186 patients who received either a placebo or tetomilast at doses of 25 mg or 50 mg daily for eight weeks. Key findings included:
- Primary Endpoint : The study did not achieve statistical significance for the primary endpoint, which was defined as an improvement in the Disease Activity Index (DAI) by three points or more at week eight. Improvement rates were 35% for placebo, 52% for 25 mg, and 39% for 50 mg groups .
- Secondary Endpoints : Although not statistically significant, there were notable trends indicating potential clinical activity, particularly in patients with higher baseline DAI scores. The mean reduction in DAI was greater in the 25 mg group compared to placebo (2.8 vs. 1.7 points) .
- Safety Profile : The safety profile was generally acceptable, with gastrointestinal issues being the most common adverse effects .
Comparative Analysis with Other PDE4 Inhibitors
Tetomilast's efficacy can be compared to other PDE4 inhibitors like roflumilast. A systematic review highlighted that while roflumilast showed a small but significant improvement in lung function and quality of life in chronic obstructive pulmonary disease (COPD) patients, tetomilast's single trial indicated limited efficacy .
Data Table: Summary of Clinical Findings
Case Studies and Research Findings
Several case studies have explored the biological activity and therapeutic potential of tetomilast:
- Inflammatory Bowel Disease : A case study reported that patients treated with tetomilast experienced reductions in inflammatory markers and improved clinical outcomes over a six-month period.
- Chronic Inflammatory Diseases : Research indicated that tetomilast administration resulted in significant decreases in TNF-α levels among patients with chronic inflammatory diseases, suggesting its role as an effective anti-inflammatory agent.
属性
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHURGONHZNJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163149 | |
Record name | Tetomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145739-56-6 | |
Record name | Tetomilast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05298 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETOMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。